Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate
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Overview
Description
Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows for diverse functionalization, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the imidazo[1,2-b]pyrazole core . The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrazole derivatives: These compounds also have a similar core but may exhibit different chemical reactivity and applications.
The uniqueness of this compound lies in its specific functionalization, which allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
ethyl 5H-imidazo[1,2-b]pyrazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-7-9-3-4-11(7)10-6/h3-5,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQCFDWTIEWLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438504 |
Source
|
Record name | Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159181-77-8 |
Source
|
Record name | Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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